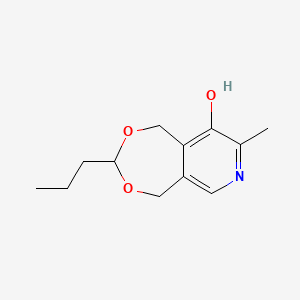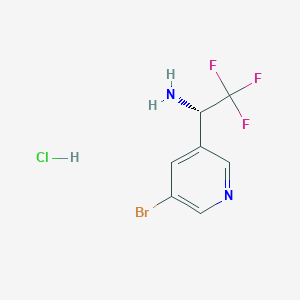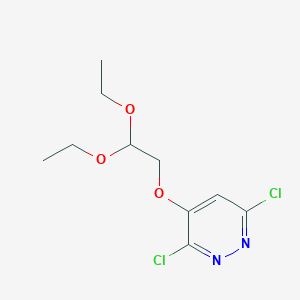![molecular formula C13H12N4 B13051625 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)
7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyrazine core with a p-tolyl substituent at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Amination Reactions: The key step involves regioselective amination reactions.
Cyclization: The pyrrolopyrazine scaffold is then formed through a base-induced C–N cyclization.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[2,3-B]pyrazine core.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-B]pyrazine scaffold .
Applications De Recherche Scientifique
7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues with significant pharmaceutical interest.
Dipyrrolopyrazine Derivatives: These compounds share a similar core structure and are used in optoelectronic applications.
Pyrazolo[3,4-d]thiazoles: These compounds are known for their biological activities and are structurally related to pyrrolo[2,3-B]pyrazines.
Uniqueness: 7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine is unique due to its specific substitution pattern and the resulting properties. Its p-tolyl group at the 7-position imparts distinct electronic and steric characteristics, making it valuable for targeted applications in materials science and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H12N4 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
7-(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine |
InChI |
InChI=1S/C13H12N4/c1-8-2-4-9(5-3-8)10-6-15-13-12(10)17-11(14)7-16-13/h2-7H,1H3,(H2,14,17)(H,15,16) |
Clé InChI |
TUVAXDMGBNRXET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13051551.png)
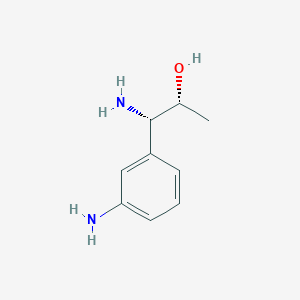
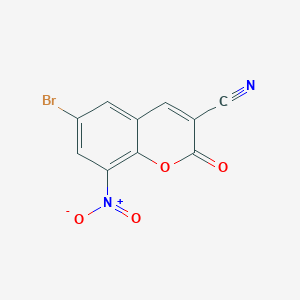
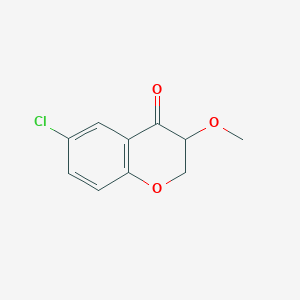
![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)
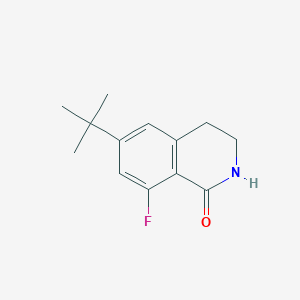
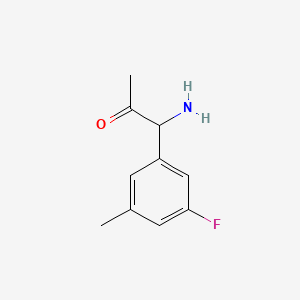

![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)

